

# gedatolisib infusion related reactions

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Gedatolisib

CAS No.: 1197160-78-3

Cat. No.: S548378

Get Quote

## Gedatolisib Technical Support Center

### Q1: What is the standard administration protocol for Gedatolisib?

**Gedatolisib** is administered intravenously. The established dose and schedule from phase 1b and phase 3 trials are as follows [1] [2]:

- **Dosage:** 180 mg.
- **Schedule:** Administered intravenously once per week for three weeks, followed by one week off, constituting a 28-day treatment cycle.
- **Combination Therapy:** In clinical trials, it is typically used in combination with other drugs. For example, in the VIKTORIA-1 trial, it was combined with palbociclib (oral CDK4/6 inhibitor) and fulvestrant (intramuscular endocrine therapy) [1].

### Q2: What are the most common adverse events (AEs) associated with Gedatolisib-based regimens?

The safety profile is manageable, with most AEs being low-grade. The following table summarizes the common treatment-related AEs from the Phase 3 VIKTORIA-1 trial [3] [1].

| Adverse Event | Gedatolisib Triplet (%) | Gedatolisib Doublet (%) | Fulvestrant Alone (%) | Notes                                    |
|---------------|-------------------------|-------------------------|-----------------------|------------------------------------------|
| Neutropenia   | 52.3 (G3), 10.0 (G4)    | 0.8 (G4)                | 0.8                   | Most common with palbociclib combination |

| Adverse Event | Gedatolisib Triplet (%) | Gedatolisib Doublet (%)  | Fulvestrant Alone (%) | Notes                   |
|---------------|-------------------------|--------------------------|-----------------------|-------------------------|
| Stomatitis    | 19.2 (G3)               | 12.3 (G3)                | 0                     | Includes oral mucositis |
| Hyperglycemia | 9.2 (Overall), 2.3 (G3) | 11.5 (Overall), 2.3 (G3) | 0                     | Mostly low-grade        |
| Rash          | 4.6 (G3)                | 5.4 (G3)                 | 0                     | -                       |

Other frequently reported AEs include fatigue, nausea, and diarrhea. It is important to note that **treatment discontinuation due to AEs was low**, occurring in only 2.3% of patients on the triplet regimen and 3.1% on the doublet regimen [3] [1].

### Q3: Are there any specific warnings or serious adverse reactions?

Yes, based on clinical trial data, the following require monitoring and proactive management [3] [2] [4]:

- **Stomatitis/Oral Mucositis:** This was a very common grade 3 AE, occurring in over 12% of patients. A proactive oral care plan and early intervention are crucial.
- **Hyperglycemia:** Blood glucose levels should be monitored regularly. Grade 3 hyperglycemia was reported in 2.3% of patients.
- **Pneumonitis:** Although less common, there have been reports of grade 4 treatment-related pneumonitis. Patients presenting with new or worsening respiratory symptoms should be evaluated promptly [3].
- **Other Serious AEs:** Serious treatment-related adverse events occurred in 22% of patients in a phase 1b study, underscoring the need for close patient monitoring [2].

### Q4: What is the recommended monitoring protocol for patients receiving Gedatolisib?

The following workflow outlines the key monitoring and management steps based on the established safety profile.



Click to download full resolution via product page

This diagram outlines the core clinical workflow for patient management during **gedatolisib** therapy. Key monitoring recommendations include:

- **Pre-Infusion:** Assess oral health, check vital signs, and review systems for any new respiratory symptoms [2] [4].
- **Routine Blood Monitoring:** Conduct complete blood counts (CBC) to monitor for neutropenia and check blood glucose levels regularly [3] [1].
- **Adverse Event Management:**
  - For **hyperglycemia**, implement dietary counseling and consider antihyperglycemic medications as needed [3].
  - For **stomatitis**, provide proactive oral hygiene education, prescribe steroid or magic mouthwash rinses, and adjust diet to soft, bland foods [2].
  - For suspected **pneumonitis**, perform a prompt clinical and radiological evaluation and consider treatment interruption with specialist consultation [3].

### **Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. VIKTORIA-1 Trial at ESMO 2025: Gedatolisib Combination ... [oncodaily.com]
2. Gedatolisib in combination with palbociclib and endocrine ... [pubmed.ncbi.nlm.nih.gov]
3. Detailed Results from PIK3CA Wild-Type Cohort of Phase ... [biospace.com]
4. Phase I/II trial investigating gedatolisib plus talazoparib in ... [pubmed.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [gedatolisib infusion related reactions]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548378#gedatolisib-infusion-related-reactions>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States  
**Phone:** (512) 262-9938  
**Email:** [info@smolecule.com](mailto:info@smolecule.com)  
**Web:** [www.smolecule.com](http://www.smolecule.com)